N-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-2-furamide
Description
The exact mass of the compound this compound is 361.0272487 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-16-7-6-13(20)10-14(16)21-18(22)17-9-8-15(24-17)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCIKQUFXFLPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433970-86-6 | |
| Record name | N-(5-CHLORO-2-METHOXYPHENYL)-5-(4-CHLOROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-2-furamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a furamide moiety and two aromatic rings, which contribute to its biological activity. The chemical formula is represented as follows:
Key Structural Features
- Chloro and Methoxy Substituents : These groups are known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Furamide Backbone : This structure is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
The compound's effectiveness against Salmonella typhi and Bacillus subtilis indicates potential for development as an antibacterial agent .
Enzyme Inhibition
In addition to antimicrobial properties, the compound has been evaluated for its enzyme inhibitory activity. It has shown promising results as an inhibitor of:
- Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
- Urease : Inhibition may lead to applications in treating urinary tract infections.
The inhibition rates were found to be significant, with IC50 values indicating effective concentrations for both types of enzyme inhibition .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve:
- Disruption of mitochondrial function
- Activation of caspase pathways
This suggests that the compound could be a candidate for further development in cancer therapy .
Study 1: Antibacterial Screening
In a study conducted by Aziz-ur-Rehman et al. (2011), various derivatives of the compound were synthesized and screened for antibacterial activity. The most active derivatives displayed strong inhibitory effects against multiple strains, particularly those resistant to conventional antibiotics .
Study 2: Enzyme Inhibition Analysis
Research by Kumar et al. (2009) focused on the enzyme inhibitory effects of the compound. The study utilized docking simulations to predict binding affinities with target enzymes, confirming the potential for therapeutic applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the phenyl rings significantly affect biological activity. For instance:
- Electron-withdrawing groups enhance potency against bacterial strains.
- Hydrophobic interactions play a crucial role in enzyme binding efficacy.
This relationship underscores the importance of structural modifications in optimizing biological activity .
Scientific Research Applications
Chemistry
N-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-2-furamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for:
- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules.
- Reagent in Organic Reactions : It participates in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthetic chemistry.
Biological Applications
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the chloro and methoxy groups is believed to enhance its anticancer properties by modulating cellular pathways involved in tumor growth .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, showing activity against several bacterial strains. This suggests its utility in developing new antimicrobial agents .
Medicinal Chemistry
This compound is being explored for therapeutic applications:
- Drug Development : The compound is under investigation for its potential role in drug formulations targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further development into therapeutic agents .
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. (2019) screened a library of compounds, including this compound, for anticancer activity on multicellular spheroids. The results indicated that this compound exhibited notable cytotoxicity against human glioblastoma and melanoma cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Research
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens. The findings revealed that certain derivatives displayed comparable efficacy to standard antibiotics, highlighting their potential use in treating infections caused by resistant bacterial strains .
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound’s reactivity is influenced by its structural features, including the furan ring, chlorinated phenyl groups, and carboxamide functionality.
Key Reaction Pathways
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Furan Ring Reactivity
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Electrophilic Aromatic Substitution : The furan ring’s electron-rich nature makes it susceptible to electrophilic attack. Substituents like chlorine on the phenyl groups may modulate this reactivity.
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Hydrolysis : Under acidic or basic conditions, the furan ring can undergo degradation, particularly if activated by electron-withdrawing groups.
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Amide Group Transformations
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Hydrolysis : The carboxamide group can hydrolyze to form carboxylic acids under basic conditions (e.g., NaOH) or acidic conditions (e.g., HCl).
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Nucleophilic Substitution : The amide nitrogen may act as a nucleophile in reactions with alkyl halides or other electrophiles.
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Chlorinated Phenyl Group Reactivity
Stability and Degradation Studies
The compound’s stability is influenced by its molecular structure and functional groups.
Key Stability Factors
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Thermal Stability : The furan ring and amide groups contribute to moderate thermal stability, though degradation may occur at high temperatures.
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Chemical Stability : The presence of electron-withdrawing groups (e.g., chlorine) enhances stability under acidic conditions, while electron-donating groups (e.g., methoxy) may increase susceptibility to oxidation .
Degradation Pathways
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Hydrolysis of Furan Ring :
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Acidic/basic conditions can lead to ring-opening, forming α,β-diketones or other intermediates.
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Amide Hydrolysis :
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Results in carboxylic acids or amines, depending on reaction conditions.
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| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (HCl) | Furan ring-opening products | Hydrolysis of furan ring |
| Basic (NaOH) | Carboxylic acid | Amide hydrolysis |
Comparative Analysis with Related Compounds
The compound’s reactivity and stability can be contextualized by comparing it with structurally similar derivatives.
Related Compounds
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N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide
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Shares a similar furan backbone but differs in substitution patterns.
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Exhibits comparable reactivity in amide hydrolysis but distinct stability due to altered substituents.
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5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide
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Lacks the 4-chlorophenyl group, affecting π–π interactions and solubility.
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Demonstrates reduced reactivity in electrophilic substitution compared to the target compound.
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N-(5-chloro-2-methoxyphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
Research Findings and Implications
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Biological Activity : Structural analogs of this compound have shown potential in enzyme inhibition and therapeutic applications, suggesting that reactivity profiles may correlate with bioactivity .
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Synthetic Optimization : Use of continuous flow reactors or advanced purification methods can enhance yield and purity during synthesis.
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ADMET Profiling : In silico studies indicate favorable absorption profiles and low toxicity, supporting its suitability for drug development .
This comprehensive analysis highlights the interplay between structural design, reactivity, and stability, providing a foundation for further research into its applications.
Q & A
Basic: What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-2-furamide, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound can follow a multi-step protocol analogous to structurally related furamides. Key steps include:
- Step 1 : Preparation of the furan-2-carbonyl chloride intermediate via refluxing 5-(4-chlorophenyl)furan-2-carboxylic acid with oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under anhydrous conditions .
- Step 2 : Coupling the intermediate with 5-chloro-2-methoxyaniline using dimethylaminopyridine (DMAP) as a catalyst in dimethylformamide (DMF) at 60°C for 36 hours .
- Critical Parameters :
- Purity of starting materials (≥95% recommended).
- Strict control of reaction temperature (50–60°C) to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of the carbonyl chloride intermediate .
Advanced: How can reaction conditions be optimized for this compound using computational chemistry tools?
Methodological Answer:
Modern reaction design integrates quantum chemical calculations and experimental feedback:
- Quantum Chemical Modeling : Use density functional theory (DFT) to simulate reaction pathways, identifying transition states and energy barriers. For example, assess the activation energy for the coupling step to optimize catalyst selection (e.g., DMAP vs. triethylamine) .
- High-Throughput Screening : Employ automated platforms to test variations in solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios). Statistical tools like Design of Experiments (DoE) can reduce trial runs by 50% .
- Case Study : A 2024 study on similar sulfonamides achieved a 22% yield increase by combining DFT-predicted pathways with empirical validation .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the methoxy (–OCH₃), chloroaryl, and furan protons. For example, the methoxy group typically appears at δ 3.8–4.0 ppm in CDCl₃ .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (δ 6.5–8.0 ppm) .
- X-ray Crystallography : Single-crystal XRD (e.g., Cu-Kα radiation) confirms molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns. A 2010 study on a sulfonamide analog reported a 0.76 Å resolution structure, highlighting planar furan rings .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 406.05) with <2 ppm error .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Assay Conditions :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO ≤0.1%) across studies.
- Validate potency via orthogonal assays (e.g., enzymatic inhibition + cell viability) .
- Meta-Analysis : Apply statistical tools like hierarchical clustering to identify outliers. For example, a 2021 meta-study on agrochemical analogs linked inconsistent IC₅₀ values to variations in ATP concentrations in kinase assays .
- Solubility Correction : Account for solubility limits (e.g., in PBS or cell media) using dynamic light scattering (DLS) to detect aggregates .
Advanced: How to design SAR studies for modifying the furamide scaffold?
Methodological Answer:
Systematic SAR exploration involves:
- Core Modifications :
- Furan Ring : Introduce electron-withdrawing groups (e.g., –NO₂ at position 5) to enhance electrophilicity .
- Chlorophenyl Substituents : Test –CF₃ or –OCH₂CF₃ analogs to improve lipophilicity (logP) .
- Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl (–SO₂CH₃) to modulate hydrogen-bonding capacity .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding to target proteins (e.g., COX-2 or CYP450 enzymes) .
- Case Study : A 2023 study on benzophenone-furamides demonstrated a 15-fold potency increase by substituting 4-Cl with 3,4-diCl on the phenyl ring .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with 10% sodium bicarbonate before disposal .
- Acute Toxicity Mitigation : Pre-test LD₅₀ in murine models (oral and dermal routes) to establish exposure limits. A 2020 study on a pyrimidine analog reported an LD₅₀ >500 mg/kg .
Advanced: How can researchers leverage cheminformatics for patentability analysis?
Methodological Answer:
- Database Mining : Use SciFinder or Reaxys to search for prior art on furamide derivatives. Filter by Markush structures covering substitutions at the 5-chloro and 4-chlorophenyl positions .
- Patent Landscaping : Generate heatmaps of IP claims by assignee (e.g., pharmaceutical vs. agrochemical companies) and jurisdiction (USPTO vs. EPO) .
- Novelty Assessment : Compare computed descriptors (e.g., topological polar surface area, molecular complexity) against known compounds. A TPSA <90 Ų suggests blood-brain barrier permeability, a key patentability factor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
